l-Alanylglycylglycine

Description

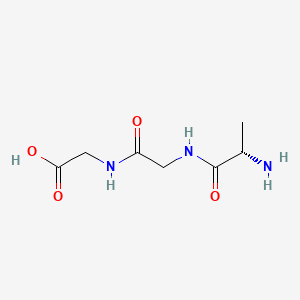

Structure

2D Structure

3D Structure

Properties

CAS No. |

3146-40-5 |

|---|---|

Molecular Formula |

C7H13N3O4 |

Molecular Weight |

203.2 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m0/s1 |

InChI Key |

VGPWRRFOPXVGOH-BYPYZUCNSA-N |

SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N |

Other CAS No. |

3146-40-5 |

sequence |

AGG |

Synonyms |

AGG peptide Ala-Gly-Gly alanyl-glycyl-glycine |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations for L Alanylglycylglycine

Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to l-Alanylglycylglycine

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating custom peptides for research applications due to its efficiency, amenability to automation, and simplified purification procedures. abyntek.comresolvemass.ca In SPPS, the peptide chain is constructed step-by-step while the C-terminal amino acid is anchored to an insoluble polymer resin. bachem.com

The general workflow for synthesizing this compound via SPPS is as follows:

Resin Anchoring : The first amino acid, glycine (B1666218), is attached to the solid support. This is typically done using a pre-loaded resin (e.g., Fmoc-Gly-Wang resin) or by coupling Fmoc-glycine to a suitable resin like Wang or Rink amide resin. bachem.com

Deprotection : The temporary protecting group on the α-amino group of the resin-bound glycine is removed.

Coupling : The next amino acid in the sequence (in this case, another glycine) is activated and coupled to the deprotected amino group of the first glycine. Excess reagents and by-products are then washed away. bachem.com

Repeat Cycle : The deprotection and coupling steps are repeated for the final amino acid, alanine (B10760859).

Cleavage : Once the full peptide chain (this compound) is assembled, it is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously. bachem.com

This cyclical process allows for the efficient and controlled elongation of the peptide chain. iris-biotech.de

Protecting groups are essential for preventing unwanted side reactions at the N-terminus and any reactive side chains during peptide bond formation. americanpeptidesociety.org The choice of protecting group strategy dictates the conditions used for deprotection throughout the synthesis. For this compound, which has no reactive side chains, the primary focus is on the temporary protection of the α-amino group.

The two dominant strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.deamericanpeptidesociety.org

Fmoc Strategy : This is the most popular approach in modern SPPS. americanpeptidesociety.org The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orglibretexts.org The permanent protecting groups used for side chains and the resin linker are acid-labile. This orthogonality ensures that the side chains and resin linkage remain intact during the iterative Nα-deprotection steps. iris-biotech.denih.gov The mild conditions of the Fmoc strategy make it highly compatible with a wide range of peptide sequences and modifications. nih.gov

Boc Strategy : This earlier method relies on the acid-labile Boc group for temporary Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.org The side-chain protecting groups and resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. iris-biotech.de While effective, the repeated use of acid for deprotection and the harsh final cleavage conditions can be a limitation. nih.gov

For the synthesis of a simple peptide like this compound, the Fmoc strategy is generally preferred due to its milder conditions and ease of automation. americanpeptidesociety.orgnih.gov

| Strategy | Nα-Protecting Group | Deprotection Reagent | Cleavage Conditions | Key Advantages |

|---|---|---|---|---|

| Fmoc | 9-fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., TFA) | Mild deprotection conditions, orthogonal scheme, suitable for automation. iris-biotech.deamericanpeptidesociety.orgnih.gov |

| Boc | tert-butyloxycarbonyl (Boc) | Acid (e.g., TFA) | Strong Acid (e.g., HF) | Historically significant, useful for specific applications. iris-biotech.deamericanpeptidesociety.org |

The formation of the peptide bond between a free amine and a carboxylic acid is not spontaneous and requires an activating agent, known as a coupling reagent. ekb.eg These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group. uni-kiel.de The ideal coupling reagent achieves high coupling efficiency, minimizes the risk of racemization at the chiral center of the amino acid, and is cost-effective. uni-kiel.debachem.com

Common classes of coupling reagents include carbodiimides and onium salts (aminium/uronium and phosphonium). bachem.comsigmaaldrich.com

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to increase efficiency and suppress racemization. uni-kiel.debachem.com A water-soluble variant, EDC, is useful for solution-phase synthesis or conjugating peptides to proteins. bachem.com

Onium Salts : These are generally more efficient and lead to faster reactions than carbodiimides. sigmaaldrich.com

Aminium/Uronium Salts : Reagents like HBTU, TBTU, and HATU are highly effective. sigmaaldrich.compeptide.com HATU is particularly reactive due to the formation of HOAt esters. sigmaaldrich.com However, uronium reagents can sometimes cause an unwanted side reaction by guanidinylating the N-terminal amine. sigmaaldrich.com

Phosphonium (B103445) Salts : Reagents like PyBOP and PyAOP are also very efficient and generally result in cleaner reactions than their uronium counterparts. bachem.comsigmaaldrich.com

Oxyma-Based Reagents : Newer reagents like COMU are based on Oxyma Pure instead of the potentially explosive HOBt, making them a safer alternative for large-scale synthesis. bachem.comacs.org

For the synthesis of this compound, the peptide bonds are between Gly-Gly and Ala-Gly. Since glycine is not chiral, the risk of racemization is absent for the first coupling. For the addition of alanine, a standard, efficient coupling reagent like HBTU or HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) would be a common and effective choice. uni-kiel.desigmaaldrich.com

| Reagent | Full Name | Class | Key Characteristics |

|---|---|---|---|

| DCC / DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Carbodiimide | Cost-effective; often used with additives (e.g., HOBt) to reduce racemization. bachem.compeptide.com |

| HBTU / TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / tetrafluoroborate | Aminium Salt | Very efficient with low racemization, widely used in routine SPPS. sigmaaldrich.compeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive, excellent for difficult couplings. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective, gives clean reactions. bachem.comsigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based Aminium Salt | High reactivity and safer alternative to HOBt-based reagents. bachem.comacs.org |

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups. sigmaaldrich.com In the context of Fmoc-based synthesis, this is typically accomplished using a strong acid, most commonly Trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com

Because highly reactive cationic species are generated from the protecting groups and the resin linker during acidolysis, "scavengers" must be added to the cleavage cocktail to trap these cations and prevent them from modifying nucleophilic residues in the peptide. sigmaaldrich.com Although this compound lacks sensitive side chains like Tryptophan or Cysteine, the use of scavengers is still standard practice.

A common and effective cleavage cocktail for a simple peptide like this compound is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com The reaction is typically carried out for 2-4 hours at room temperature. researchgate.net Following cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide can then be purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods. libretexts.org In this approach, the protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the resulting dipeptide, tripeptide, etc., must be isolated and purified before proceeding to the next deprotection and coupling cycle. americanpeptidesociety.org

While SPPS is favored for its speed and ease of automation, solution-phase synthesis offers advantages for large-scale production where resin capacity and cost can be limiting factors. resolvemass.caamericanpeptidesociety.org The synthesis of a short peptide like this compound in solution would involve:

Protection of the carboxyl group of glycine (e.g., as a methyl or benzyl (B1604629) ester) and the amino group of the second glycine (e.g., with a Boc or Fmoc group).

Coupling of the two protected glycine residues using a reagent like DCC. libretexts.org

Purification of the protected Gly-Gly dipeptide, typically by extraction or crystallization.

Selective deprotection of the N-terminal amino group.

Coupling with N-protected alanine (e.g., Boc-Ala-OH).

Purification of the fully protected tripeptide.

Final deprotection of both the N-terminal and C-terminal groups to yield this compound. libretexts.org

Chemoenzymatic Synthesis Routes for this compound and its Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create more sustainable and efficient synthetic pathways. mdpi.com For peptide synthesis, proteases can be used in reverse, catalyzing the formation of peptide bonds instead of their hydrolysis. This is typically done under kinetically controlled conditions in aqueous media, using an amino acid ester as the acyl donor. frontiersin.org

This approach offers several advantages:

Stereoselectivity : Enzymes are inherently chiral and will only react with the correct L- or D-amino acid, eliminating the need for racemization suppressants.

Mild Conditions : Reactions are run in aqueous solutions at or near neutral pH and room temperature, reducing the need for harsh chemicals and organic solvents. frontiersin.org

Reduced Need for Protection : The high selectivity of enzymes can minimize the need for side-chain protection.

The synthesis of this compound could be envisioned using an enzyme like papain or thermolysin to couple l-Alanine ethyl ester to glycylglycine (B550881). frontiersin.org While promising, challenges remain in controlling the polymerization process and achieving high yields for specific target peptides. This method is particularly attractive for producing peptides and their derivatives in a more environmentally friendly manner. mdpi.com

Scalability and Efficiency Enhancements in this compound Production for Research Applications

For research applications, where milligram-to-gram quantities of peptides are often required, enhancing the efficiency of synthesis is crucial. abyntek.comresolvemass.ca

For SPPS : Efficiency is enhanced through automation and the use of microwave-assisted synthesis, which can significantly shorten coupling and deprotection times. bachem.com The choice of optimal resin, linker, and coupling reagents for a specific sequence like this compound can also maximize yield and purity. bachem.com Using high-quality reagents and performing monitoring tests (e.g., Kaiser test) can ensure each step goes to completion, preventing the formation of deletion sequences. peptide.com

For Solution-Phase : While traditionally cumbersome, new strategies like Group-Assisted Purification (GAP) peptide synthesis are being developed to improve efficiency. gappeptides.comnih.gov This method uses a protecting group that facilitates easy purification by extraction, avoiding the need for chromatography and making the process more scalable and sustainable by reducing solvent waste. gappeptides.comnih.gov

Green Chemistry Approaches : The move towards greener solvents in both solid- and solution-phase synthesis is a key area of development. acs.org For example, replacing solvents like DMF with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored. acs.org Chemoenzymatic synthesis represents a significant step towards sustainable peptide production by operating in aqueous media. frontiersin.org

For routine research production of this compound, automated Fmoc-SPPS remains the most time- and resource-efficient method. resolvemass.ca However, for larger-scale needs or applications where green chemistry is a priority, optimized solution-phase or chemoenzymatic methods present viable and improving alternatives. mdpi.comgappeptides.com

Synthesis of Analogs and Isomers for Comparative Academic Investigations

The synthesis of analogs and stereoisomers of this compound is a fundamental aspect of peptide chemistry, providing essential tools for comparative academic investigations. These studies aim to elucidate structure-activity relationships, probe enzymatic mechanisms, and understand the conformational dynamics of peptides. The strategic synthesis of such molecules relies on established methodologies, primarily solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS), each with its own set of considerations regarding protecting groups, coupling reagents, and purification techniques. masterorganicchemistry.com

Synthetic Methodologies and Strategic Considerations

The creation of peptide analogs involves the substitution of one or more amino acid residues with natural or unnatural variants, or the modification of the peptide backbone. Isomers, particularly stereoisomers (diastereomers and enantiomers), are synthesized by incorporating D-amino acids in place of their L-counterparts.

Solution-Phase Peptide Synthesis (LPPS): Historically, peptide synthesis was conducted entirely in solution. masterorganicchemistry.com This method involves the stepwise coupling of protected amino acids in a suitable solvent. A common strategy involves protecting the N-terminus of one amino acid and the C-terminus of another, activating the free carboxyl group, and then forming the peptide bond.

A key protecting group in LPPS is the benzyloxycarbonyl (Cbz or Z) group, which is stable under many reaction conditions but can be removed by catalytic hydrogenolysis or with strong acids like hydrogen bromide (HBr) in acetic acid. researchgate.net For example, in the synthesis of tripeptide analogs containing β-2-thienylalanine, the carbobenzoxy group was used to protect the N-terminus during coupling and was subsequently removed using HBr in anhydrous nitromethane. researchgate.net The carboxyl groups are often protected as simple esters (e.g., methyl or ethyl esters), which can be saponified at the end of the synthesis. masterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. masterorganicchemistry.com The peptide chain is elongated in a stepwise manner by adding protected amino acids. Two main strategies dominate SPPS: Boc/Bzl and Fmoc/tBu.

Boc/Bzl Strategy : This approach uses tert-butyloxycarbonyl (Boc) for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com

Fmoc/tBu Strategy : This is currently the more common method. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. The Fmoc group is typically removed with a solution of 20% piperidine in dimethylformamide (DMF). masterorganicchemistry.comrsc.org The final cleavage from the resin is achieved with TFA, which is less hazardous than HF. masterorganicchemistry.com

The choice of coupling reagents is critical for efficient peptide bond formation and to minimize racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt). masterorganicchemistry.comrsc.org More advanced reagents include phosphonium salts (e.g., HBTU) and aminium/uronium salts (e.g., HATU), which provide rapid and efficient coupling. rsc.orgresearchgate.net

Case Studies in Analog and Isomer Synthesis

Synthesis of Tripeptide Stereoisomers: The synthesis of all possible stereoisomers of a given peptide is crucial for studying the stereospecificity of biological targets. A notable example is the synthesis of all eight stereoisomers of the tripeptide aldehyde proteasome inhibitor MG-132 (Z-L-Leu-L-Leu-L-Leu-H). nih.gov While the parent compound is not an alanylglycylglycine analog, the synthetic strategy is broadly applicable. A novel approach utilized the Ugi four-component reaction, which can rapidly generate a tripeptide skeleton. nih.gov By using chiral, enantiomerically stable 2-isocyano-4-methylpentyl acetates as one of the components, different stereoisomers could be accessed. Subsequent functional group manipulations yielded the final tripeptide aldehydes. Comparative biological evaluation of these isomers revealed that only the (S,R,S)-isomer was a more potent proteasome inhibitor than the original MG-132, demonstrating the profound influence of stereochemistry on biological activity. nih.gov

Synthesis of Backbone-Modified Analogs: To investigate conformational preferences, analogs with modified backbones can be synthesized. For instance, tripeptides incorporating fluorinated heterocyclic hydrazino acids based on a tetrahydropyridazine scaffold have been prepared. beilstein-journals.org The strategy involved an aza-Barbier reaction on fluorinated hydrazones followed by an intramolecular Michael addition to form the cyclic β-amino acid core. This non-proteinogenic amino acid was then incorporated into a tripeptide sequence. Conformational studies using NMR and X-ray crystallography showed that this modification induced an extended conformation in the peptide, a feature that could be exploited in peptidomimetic design. beilstein-journals.org

Synthesis of Side-Chain Modified Analogs: The synthesis of tripeptides where a standard amino acid is replaced by an unnatural analog provides insight into enzyme specificity and can lead to the development of inhibitors. Research into the microbiological properties of peptides containing β-2-thienylalanine (an analog of phenylalanine) involved the synthesis of various tripeptides, including glycylglycyl-β-2-thienyl-DL-alanine (GGTA) and β-2-thienyl-Dthis compound (TAGG). researchgate.net These were prepared using classical solution-phase methods with carbobenzoxy protection. researchgate.net Comparative studies showed that Escherichia coli could hydrolyze these peptides, indicating that the bacterial peptidases could accommodate the thiophene (B33073) ring in place of the phenyl ring. researchgate.net

The following table provides a summary of synthetic strategies for peptide analogs.

Table 1: Synthetic Strategies for Peptide Analogs and Isomers| Target Analog/Isomer Type | Synthetic Strategy | Key Reactions/Reagents | Protecting Groups | Purpose of Synthesis | Reference |

|---|---|---|---|---|---|

| Tripeptide Stereoisomers (MG-132) | Solution-Phase Synthesis | Ugi four-component reaction | Z (Carbobenzoxy) | To study the influence of stereochemistry on proteasome inhibition. | nih.gov |

| Backbone-Modified Tripeptides | Solution-Phase Synthesis | Aza-Barbier reaction, Intramolecular Michael addition | Boc, Cbz | To induce and study specific peptide conformations (e.g., extended). | beilstein-journals.org |

| Side-Chain Modified Tripeptides | Solution-Phase Synthesis | Peptide coupling with activated esters | Z (Carbobenzoxy) | To investigate enzyme specificity and microbial metabolism. | researchgate.net |

| Resin-Bound Tripeptides | Solid-Phase Peptide Synthesis (SPPS) | Fmoc deprotection with piperidine, coupling with HBTU/HOBt/DIEA | Fmoc (N-terminus), Trityl (resin linkage) | To attach peptides to other molecules, such as radiopharmaceutical probes. | rsc.org |

The research findings from these synthetic endeavors are critical for advancing our understanding of peptide science. For example, the synthesis of a complete set of stereoisomers allows for a systematic exploration of the chiral recognition requirements of a biological receptor. nih.gov Similarly, introducing conformational constraints or novel side chains provides a method to map the active conformation of a peptide and the steric and electronic requirements of its binding site. researchgate.netbeilstein-journals.org These comparative investigations, enabled by sophisticated synthetic methodologies, are a cornerstone of modern medicinal chemistry and chemical biology.

Advanced Structural Characterization Techniques for L Alanylglycylglycine Conformation and Dynamics

Spectroscopic Methodologies for Conformational Analysis

Spectroscopic techniques are paramount in the conformational analysis of l-Alanylglycylglycine, offering non-destructive means to probe its structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules. nih.govauremn.org.br It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms within the this compound molecule.

One-dimensional (1D) NMR provides initial information on the chemical shifts of protons, which are influenced by their local electronic environment. However, for a complete assignment of all proton resonances and to understand spatial relationships, two-dimensional (2D) NMR experiments are essential. univr.itlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. blogspot.com In this compound, COSY spectra would show cross-peaks between the alpha-proton and the beta-protons of the alanine (B10760859) residue, as well as between adjacent amide and alpha-protons along the peptide backbone. duke.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. blogspot.comlibretexts.org For instance, a cross-peak from an amide proton in the TOCSY spectrum of this compound would show correlations to all other protons within that amino acid residue, including the alpha and side-chain protons. duke.edu This is particularly useful for identifying amino acid types within a peptide. univr.it

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. libretexts.orglibretexts.org NOESY is crucial for determining the tertiary structure of peptides by revealing through-space interactions between protons on different amino acid residues. For this compound, NOESY could reveal proximities between the alanine side chain and the glycine (B1666218) residues, providing information on the peptide's folding.

Table 1: Common 2D NMR Experiments and Their Applications for this compound

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY | Through-bond correlations (2-3 bonds) | Identifies adjacent protons, aiding in the assignment of backbone and side-chain signals. |

| TOCSY | Correlations within a spin system | Links all protons within a single amino acid residue, facilitating residue identification. |

| NOESY | Through-space correlations (<5 Å) | Reveals spatial proximity between protons, providing insights into the 3D conformation and folding of the peptide. |

Solid-state NMR (ssNMR) is indispensable for studying the structure of molecules in their solid, non-crystalline, or disordered states. nih.govpreprints.org Magic Angle Spinning (MAS) is a key technique in ssNMR that involves rapidly spinning the sample at a specific angle (54.74°) to the magnetic field. preprints.orgfrontiersin.org This process averages out anisotropic interactions that would otherwise lead to broad, uninformative spectral lines. preprints.org

Two-dimensional MAS exchange spectroscopy has been demonstrated as a valuable method for investigating the molecular structures of disordered solids. aip.org This technique can determine the relative orientation of isotopically labeled chemical groups within a molecule in an unoriented sample, thereby placing significant constraints on the molecular conformation. aip.org In studies on a model tripeptide, this compound, 2D ¹³C NMR exchange spectra have been used to accurately determine the dihedral angles φ and ψ that define the peptide backbone conformation at the central glycine residue. aip.org Furthermore, dual processing procedures for 2D MAS exchange data have been developed and demonstrated on doubly ¹³C-labeled this compound, showing that independent sets of information can be extracted from the same dataset to enhance the utility of these measurements. nih.gov

The chemical shifts of nuclei, particularly ¹³C, ¹⁴N, and ²H, are highly sensitive to the local electronic environment and, therefore, to the conformation of the peptide. Theoretical calculations of chemical shielding and electric field gradient tensors for this compound have been performed to understand the influence of hydrogen bonding on these parameters. nih.gov These studies, which compare calculated values with experimental data from X-ray crystallography, have shown that optimizing the coordinates of hydrogen nuclei leads to better agreement, highlighting the accuracy of NMR in refining structural details. nih.gov

Spin-spin coupling constants, especially those involving the alpha-carbon and hydrogen atoms, are also crucial for predicting peptide structure. nih.gov For instance, the vicinal coupling constant (³J) between the amide proton and the alpha-proton is dependent on the dihedral angle φ. The relationship between coupling constants and dihedral angles is described by the Karplus equation, allowing for the determination of torsional angles and, consequently, the backbone conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.govmuni.cz This technique is particularly sensitive to the secondary structure of peptides and proteins. nih.govnih.gov The peptide bonds in this compound are chiral environments, and their collective arrangement into secondary structures like helices, sheets, or random coils gives rise to characteristic CD spectra. muni.cz

The far-UV region (typically 180–240 nm) of the CD spectrum is used to estimate the proportions of different secondary structural elements. muni.cz For a small peptide like this compound in solution, the CD spectrum would likely indicate a predominantly random coil or unordered conformation, but it could also reveal the presence of more ordered structures under specific conditions such as changes in solvent, temperature, or pH. researchgate.net

Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength of Positive Band (nm) | Wavelength of Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~215 | ~195 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the molecular vibrations of a compound. libretexts.org These vibrations are sensitive to the local structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.govdigitellinc.com

In the context of this compound, the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) in the IR and Raman spectra are particularly informative. The frequencies of these bands are sensitive to the secondary structure of the peptide and the strength of hydrogen bonds. nih.gov For example, a red shift (lower frequency) of the N-H stretching vibration can indicate the formation of N-H···O hydrogen bonds. nih.gov

Studies on the related dipeptide, l-alanylglycine, have utilized Fourier Transform (FT) IR and Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, to analyze its vibrational spectra. nih.gov These analyses have provided insights into the non-planarity of the peptide group and the presence of strong intermolecular hydrogen bonding. nih.gov Raman spectroscopy has also been employed to study hydrogen bonding in various amino acid crystals, where specific vibrational modes, such as the rocking of the COO⁻ group and the torsion of the NH₃⁺ group, are indicative of these interactions. researchgate.netschweizerbart.de

Table 3: Key Vibrational Bands in Peptides and Their Structural Significance

| Vibrational Band | Approximate Frequency Range (cm⁻¹) | Vibrational Mode | Structural Information |

|---|---|---|---|

| Amide A | ~3300 | N-H Stretch | Hydrogen bonding |

| Amide I | 1600-1700 | C=O Stretch | Secondary structure, hydrogen bonding |

| Amide II | 1510-1580 | N-H Bend, C-N Stretch | Secondary structure |

| Amide III | 1220-1300 | C-N Stretch, N-H Bend | Secondary structure |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. crystallography.net For peptides like this compound, the primary chromophores—the parts of the molecule that absorb light—are the peptide (amide) bonds and, if present, the side chains of aromatic amino acids. researchgate.netresearchgate.net Since this compound is composed of alanine and glycine, it lacks aromatic side chains. Therefore, its UV absorption is dominated by the electronic transitions within the peptide bonds themselves.

The principal electronic transitions for the peptide backbone are the n → π* and π → π* transitions. datacc.orgnstl.gov.cn

π → π Transition:* This is a high-energy transition where an electron from a π bonding orbital is excited to a π* antibonding orbital. For peptides, this transition is typically strong and occurs in the far-UV region, at approximately 190 nm. researchgate.netcaltech.edu

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. It is a lower-energy, and thus weaker (less intense), transition that occurs at longer wavelengths, generally around 210-220 nm. datacc.orgcaltech.edu

The UV-Vis spectrum of a dilute aqueous solution of this compound would therefore be expected to show a strong absorption band around 190 nm and a weaker shoulder or band around 220 nm. The precise wavelength and intensity of these absorptions can be influenced by the solvent, pH, and the peptide's conformation. researchgate.net

Table 1: Typical Electronic Transitions for the Peptide Backbone in this compound

| Transition Type | Approximate Wavelength (λmax) | Molar Absorptivity (ε) | Orbital Origin |

| π → π | ~190 nm | High (~7000 M⁻¹cm⁻¹) | π orbital of the amide bond |

| n → π | ~220 nm | Low (~100 M⁻¹cm⁻¹) | Non-bonding orbital of the carbonyl oxygen |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and purity of peptides, as well as for obtaining structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile biomolecules like peptides by transferring them from solution to the gas phase with minimal fragmentation. crystallography.net In ESI-MS, this compound is typically analyzed in a positive ion mode, where it readily forms protonated molecules, [M+H]⁺. Depending on the solvent conditions and the presence of salts, other adducts can also be observed. The technique is highly sensitive, requiring only small amounts of sample.

Table 2: Common ESI-MS Adducts Observed for this compound

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₄N₃O₄]⁺ | 204.0979 |

| [M+Na]⁺ | [C₇H₁₃N₃O₄Na]⁺ | 226.0798 |

| [M+K]⁺ | [C₇H₁₃N₃O₄K]⁺ | 242.0538 |

| [M+NH₄]⁺ | [C₇H₁₇N₄O₄]⁺ | 221.1244 |

Data sourced from predicted values for D,this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique well-suited for peptide analysis. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser irradiation causes the matrix to desorb and ionize, carrying the analyte with it into the gas phase, typically as a singly charged ion. This method is known for its speed and tolerance to some buffers and salts. The choice of matrix is critical for successful analysis of small peptides like this compound.

Table 3: Suitable MALDI Matrices for the Analysis of Small Peptides

| Matrix | Abbreviation | Typical Solvent | Characteristics |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Acetonitrile (B52724)/Water/TFA | Most common for peptides < 3,500 Da, provides good sensitivity. |

| 2,5-Dihydroxybenzoic acid | DHB | Acetonitrile/Water/TFA | Good for peptides and glycopeptides, often yielding more homogenous spots. |

| Sinapinic acid | SA | Acetonitrile/Water/TFA | Generally used for larger molecules (>10,000 Da) but can be used for peptides. |

| 4-Hydroxy-3-nitrobenzonitrile | HNB | Acetonitrile | A general-purpose matrix with a clean background in the low mass range, suitable for small molecules and peptides. |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 204.1) is selected and then fragmented by collision-induced dissociation (CID). The fragmentation primarily occurs at the peptide bonds, leading to the formation of specific ion series, most notably b- and y-ions. datacc.org The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the sequence to be determined.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This accuracy allows for the unambiguous determination of the elemental composition of this compound. The experimentally measured exact mass can be compared to the theoretical exact mass to confirm the peptide's identity with high confidence. For this compound (C₇H₁₃N₃O₄), the theoretical monoisotopic mass is 203.0906 Da.

Table 4: Predicted b- and y-ion Series for this compound ([M+H]⁺ = 204.1 m/z)

| Ion | Sequence | Predicted m/z | Ion | Sequence | Predicted m/z |

| b₁ | Ala | 72.04 | y₁ | Gly | 76.04 |

| b₂ | Ala-Gly | 129.06 | y₂ | Gly-Gly | 133.06 |

| y₁'' | Gly-NH₂ | 75.06 | b₂'' | Ala-Gly-NH₂ | 128.08 |

Note: The table shows the primary b- and y-ions. Other fragment ions, including those with neutral losses (e.g., H₂O, NH₃), may also be observed.

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This capability allows for the investigation of the conformational landscape of molecules in the gas phase. For a flexible molecule like this compound, different conformations will have different rotationally averaged collision cross-sections (CCS), which is a measure of the ion's size and shape. By measuring the arrival time of the ions through a drift tube filled with a neutral gas, their CCS can be determined. This provides valuable information on the peptide's three-dimensional structure and can distinguish between different conformers.

Table 5: Predicted Collision Cross Section (CCS) Values for D,this compound Adducts

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.09788 | 144.8 |

| [M+Na]⁺ | 226.07982 | 148.4 |

| [M-H]⁻ | 202.08332 | 143.1 |

Data sourced from CCSbase predictions for D,this compound.

X-ray Diffraction (XRD) and Crystallography for Crystalline State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the crystal's unit cell dimensions, symmetry (space group), and the electron density distribution, from which the atomic coordinates can be determined.

Advanced Electron Microscopy Techniques (e.g., Cryo-EM) for Self-Assembled Structures

The intricate, self-assembled architectures of this compound, particularly in hydrogel states, necessitate advanced imaging techniques that can preserve their native, hydrated structures. Cryogenic electron microscopy (Cryo-EM) and its related techniques have become indispensable tools for visualizing these delicate assemblies at high resolution, offering unparalleled insights into their morphology and hierarchical organization. u-psud.fr

Conventional transmission electron microscopy (TEM) often requires samples to be dehydrated and stained, processes that can introduce artifacts and distort the fragile, non-covalent networks characteristic of peptide self-assemblies. Cryo-EM circumvents these issues by rapidly vitrifying the sample in a thin layer of amorphous ice. escholarship.org This process of plunge-freezing into a cryogen like liquid ethane (B1197151) preserves the structures in a near-native, fully hydrated state, allowing for the direct visualization of nanofibers, their networks, and transient intermediates that may exist in solution. escholarship.orgnih.gov

For this compound hydrogels, Cryo-TEM reveals the morphology of the constituent nanofibers, including their length, diameter, and persistence length. It allows for the direct visualization of the fibrillar network, showing how changes in peptide concentration can lead to denser networks. nist.gov By analyzing numerous 2D projection images from different orientations, a 3D reconstruction of the self-assembled structure can be generated, providing detailed information about the peptide's packing and symmetry within the nanofiber. nih.gov This approach has been successfully used to determine the near-atomic resolution structures of other self-assembling short peptides. acs.org

The data obtained from these advanced electron microscopy techniques are crucial for establishing structure-property relationships in this compound-based materials. The observed nanofiber dimensions and network density can be directly correlated with the bulk rheological properties of the hydrogel.

Table of Research Findings from Cryo-EM Studies on Peptide Assemblies

| Parameter | Observation | Significance |

|---|---|---|

| Nanofiber Morphology | Visualization of individual nanofibers with uniform diameters. | Confirms the formation of well-defined, self-assembled structures at the nanoscale. |

| Network Density | Increased fibrillar network density with higher peptide concentration. nist.gov | Correlates nanoscale structure with macroscopic properties like gel stiffness. nist.gov |

| 3D Reconstruction | Potential for near-atomic resolution models of the peptide arrangement within a fiber. acs.org | Elucidates the specific intermolecular interactions driving the self-assembly process. |

| Hydrogel Microstructure | Imaging of the interconnected porous network in a hydrated state. nih.gov | Provides insight into the material's capacity for nutrient transport and cell scaffolding. |

| Preservation of State | Transient or unstable intermediate structures can be "frozen" and observed. escholarship.orgrsc.org | Allows for the study of the dynamic self-assembly pathway. |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of L Alanylglycylglycine

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting spectroscopic parameters of l-Alanylglycylglycine. These methods provide a foundational understanding of the molecule's properties at the atomic level.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Hartree-Fock (HF) Theory: This fundamental ab initio method approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgpku.edu.cn It provides a starting point for more advanced calculations by determining the electronic energy and molecular orbitals in a mean-field approach. wikipedia.orgstackexchange.comyoutube.com The Hartree-Fock method is a foundational approach for determining the wave function and energy of a quantum many-body system. wikipedia.org While it is a significant improvement over the simpler Hartree method by correctly incorporating the antisymmetric nature of the wavefunction, it does not fully account for electron correlation. pku.edu.cnlibretexts.org For this compound, HF calculations can yield initial geometries and a baseline for electronic properties.

Møller-Plesset (MP2) Perturbation Theory: To account for electron correlation, which is neglected in HF theory, Møller-Plesset perturbation theory is often employed. wikipedia.org MP2, the second-order correction, is a popular method that systematically improves upon HF results for properties like optimized geometries. q-chem.com It incorporates the effects of electron correlation by adding a perturbation correction to the Hartree-Fock energy. wikipedia.org MP2 calculations for this compound would provide more accurate energetic and structural information compared to HF alone, especially concerning non-covalent interactions within the peptide. q-chem.comresearchgate.net The computational cost of MP2 is higher than HF, but it is often a necessary step for achieving quantitative accuracy. q-chem.com

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules like this compound. wikipedia.orgimperial.ac.uk DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. wikipedia.orgimperial.ac.uk

A key aspect of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. osti.gov Various functionals have been developed, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory. aps.org The choice of functional can significantly impact the accuracy of the results. osti.gov For peptides like this compound, DFT calculations are valuable for predicting a wide range of properties including geometries, vibrational frequencies, and reaction energies. researchgate.netrsdjournal.org Studies have shown that DFT methods, such as B3LYP, can provide results that are in good agreement with higher-level ab initio calculations for peptide systems. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules like this compound. nih.gov These simulations track the motions of atoms over time, providing insights into the conformational landscape and dynamic processes that are often inaccessible to experimental methods alone. nih.gov

Force Field Development and Validation for Peptide Systems

The accuracy of MD simulations is highly dependent on the quality of the underlying force field. ethz.ch A force field is a set of parameters that describes the potential energy of a system of atoms. usc.edu For peptides, these parameters include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). ethz.ch

Force field development is a complex process that often involves fitting parameters to high-level quantum chemical calculations and experimental data. ethz.chnih.gov For small molecules like this compound, this process is crucial for ensuring that the simulations accurately reproduce its structural and dynamic properties. ethz.ch Several well-established force fields, such as AMBER and CHARMM, have been developed and extensively validated for biomolecular simulations, including peptides. usc.edursc.org The validation process typically involves comparing simulation results with experimental data for properties like density, solvation free energy, and conformational preferences. nih.govchemrxiv.org

Analysis of Dihedral Angles (Phi, Psi) and Ramachandran Plots

A key aspect of peptide structure is the conformation of its backbone, which is largely determined by the dihedral angles phi (φ) and psi (ψ). researchgate.netwolfram.combioinformatics.org The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. wolfram.com

The Ramachandran plot is a fundamental tool used to visualize the sterically allowed regions of φ and ψ angles for an amino acid residue. bioinformatics.orgwikipedia.org By plotting the φ and ψ angles sampled during an MD simulation of this compound, a Ramachandran plot can be generated to show the preferred conformations of the alanine (B10760859) and glycine (B1666218) residues. researchgate.net Glycine, lacking a side chain, has a much larger allowed conformational space compared to alanine. wolfram.com Analysis of these plots from MD simulations can reveal the dominant secondary structure elements and the flexibility of the peptide backbone. researchgate.netnstl.gov.cn

Solvent Effects and Explicit/Implicit Solvent Models in MD Simulations

The surrounding solvent plays a critical role in determining the structure and dynamics of peptides. In MD simulations, solvent effects can be treated using either explicit or implicit models. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are explicitly included in the simulation box. nih.gov This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between this compound and water molecules. osti.gov While computationally more expensive, explicit solvent simulations provide a more realistic representation of the solution environment. nih.gov

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. nih.gov This approach significantly reduces the computational cost by eliminating the need to simulate individual solvent molecules. nih.govresearchgate.net Common implicit solvent models include the Generalized Born (GB) and Poisson-Boltzmann (PB) methods. nih.gov While they cannot capture specific solute-solvent interactions, they are useful for efficiently exploring the conformational space of peptides and estimating solvation free energies. nih.govmdpi.com

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations are a powerful class of computational methods used to explore the vast conformational space of molecules like this compound. nih.govresearchgate.net This stochastic approach is essential for identifying low-energy, stable conformations by overcoming the large number of potential energy barriers on the molecule's potential energy surface (PES). nih.govnih.gov The fundamental principle involves generating a series of molecular conformations through random changes and accepting or rejecting these new conformations based on a probability criterion, typically the Metropolis algorithm, which favors lower energy states. upc.edu

The conformational landscape of a tripeptide is defined by the rotational degrees of freedom of its backbone and side chains. For this compound, these include the dihedral angles (φ, ψ) for each amino acid residue. A thorough conformational search, which would test all possible rotamer combinations, is computationally impractical for molecules larger than a dipeptide. nih.gov Consequently, stochastic sampling methods like MC are employed to efficiently navigate this high-dimensional space. nih.gov However, standard MC methods can sometimes fail to locate all significant low-energy conformers, casting doubt on their reliability for certain applications. nih.gov

To address these limitations, enhanced MC techniques have been developed. Methods like the extended-scaled-collective-variable (ESCV) Monte Carlo combine algorithms to sample large configurational spaces more effectively, which is particularly useful for systems with cooperative dynamics. nih.govnih.gov Another approach involves segmenting larger proteins into tripeptide fragments to improve the efficiency of conformational exploration, a technique directly applicable to studying this compound itself. mdpi.comnih.gov These advanced methods ensure a more comprehensive and reliable sampling of the conformational distribution at a given temperature. nih.govnih.gov

The table below illustrates the types of dihedral angles that are the primary variables in the conformational sampling of this compound.

| Residue | Backbone Dihedral Angles | Side Chain Dihedral Angles |

| l-Alanine | φ (N-Cα), ψ (Cα-C') | χ1 |

| Glycine | φ (N-Cα), ψ (Cα-C') | N/A |

| Glycine | φ (N-Cα), ψ (Cα-C') | N/A |

Free Energy Calculations for Conformational Transitions and Interaction Thermodynamics

Understanding the thermodynamics of conformational transitions is crucial for elucidating the structural dynamics and function of peptides. Free energy calculations provide a quantitative description of the stability of different conformational states and the energy barriers between them. nih.gov For peptides like this compound, these calculations can map the free energy landscape, revealing the most probable conformations and the pathways for transitioning between them. nih.govresearchgate.net

Various computational techniques are used to construct these free energy landscapes. Molecular dynamics (MD) simulations combined with enhanced sampling methods such as umbrella sampling, metadynamics, or adaptive biasing force (ABF) are commonly employed. aip.orgrutgers.edu For instance, studies on alanine dipeptide, a fundamental component of this compound, have successfully used these methods to reproduce its free energy landscape in explicit water, identifying stable conformers like the β/C5, C7eq, and αR states. nih.govrutgers.edu These calculations highlight the influence of solvent on conformational preference.

The resulting free energy surface, often plotted as a function of the backbone dihedral angles (φ, ψ), shows basins corresponding to stable conformational states and saddle points corresponding to transition states. rutgers.edu The free energy difference (ΔG) between these states determines their relative populations, while the height of the energy barriers dictates the kinetics of their interconversion. nih.gov For example, the transition from a β-strand to an α-helical conformation for an alanine-based peptide involves overcoming a specific free energy barrier, the height of which can be calculated. aip.orgmdpi.com

The table below presents hypothetical free energy differences for major conformers of a generic alanine-containing peptide in aqueous solution, based on findings for alanine dipeptide. rutgers.edu

| Conformer | Relative Free Energy (kcal/mol) | Description |

| β/C5 | 0.0 | Global minimum, extended conformation |

| C7eq (αR) | 0.9 | Right-handed helical region |

| αL | 2.7 | Left-handed helical region |

| C7ax | 3.2 | Axially-oriented C7 conformation |

Bioinformatics and Cheminformatics Approaches for Peptide Library Design and Property Prediction

Bioinformatics and cheminformatics provide powerful in silico tools for the rational design of peptide libraries and the prediction of their physicochemical and biological properties. unibe.ch These approaches are instrumental in exploring the vast chemical space of peptides to identify sequences with desired characteristics, such as high binding affinity or specific biological activity. nih.govnih.gov

For a tripeptide like this compound, these methods can be used in several ways. One application is in the design of focused combinatorial libraries. Starting with the this compound sequence, variations can be generated by substituting one or more amino acids. Cheminformatics tools can then be used to build 3D models of these new tripeptides and perform virtual screening against a biological target. nih.gov This process helps prioritize which peptides to synthesize and test experimentally, saving significant time and resources. nih.gov

Another key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By compiling a dataset of tripeptides with experimentally measured properties (e.g., binding affinity to a receptor), a QSAR model can be trained to correlate molecular descriptors (e.g., size, hydrophobicity, electronic properties) with activity. nih.govjst.go.jp Such a model could then predict the properties of this compound or its analogues. Modern machine learning algorithms are increasingly being used to build sophisticated predictive models for various peptide properties. nih.gov Furthermore, specialized toolkits like p2smi facilitate the conversion of peptide sequences into chemical formats (SMILES strings) compatible with standard cheminformatics software, enabling large-scale analysis and property calculation. arxiv.org

The table below shows examples of molecular descriptors that would be calculated for this compound in a cheminformatics study.

| Descriptor Type | Example Descriptors | Predicted Property |

| Physicochemical | Molecular Weight, logP, Topological Polar Surface Area (TPSA) | Solubility, Permeability |

| Topological | Wiener Index, Balaban Index | Molecular Shape/Branching |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity, Electrostatic Potential |

| 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction | 3D structure information |

Biochemical Process Modeling and Simulation Utilizing Peptide Data

Data derived from computational and experimental studies of peptides like this compound serve as critical inputs for the modeling and simulation of larger biochemical processes. researchgate.net These models aim to understand the dynamics of complex systems, such as metabolic networks, signaling pathways, or biopharmaceutical production processes, by integrating the behaviors of individual components. ebi.ac.uk

The metabolic fate of this compound can be simulated using kinetic models of peptide metabolism. nih.gov Such models would incorporate parameters like the rates of hydrolysis by peptidases and transport across cell membranes. Studies on similar di- and tripeptides have shown that their clearance from plasma and subsequent hydrolysis into constituent amino acids can be modeled to predict their suitability as nutrient sources, for example. nih.gov The specific sequence and structure of the peptide influence its susceptibility to different enzymes, a factor that must be included in the model. researchgate.net

In the context of systems biology, the interactions of this compound with cellular components could be incorporated into larger network models. For example, if the peptide were found to inhibit an enzyme, this interaction could be represented in a model of the corresponding metabolic pathway to simulate its downstream effects. nih.gov Similarly, in bioprocess engineering, models are used to optimize the production and purification of proteins and peptides. researchgate.net Data on the chemical and physical properties of this compound, such as its charge and hydrophobicity, would be essential for simulating its behavior in different purification steps like chromatography.

The table below outlines the types of peptide data used in biochemical process modeling.

| Model Type | Required Peptide Data | Example Application |

| Metabolic Pathway Model | Enzyme kinetics (Km, Vmax), Transport rates | Simulating the breakdown and absorption of this compound in the human intestine. nih.govresearchgate.net |

| Pharmacokinetic Model | Plasma clearance rate, Half-life, Volume of distribution | Predicting the concentration-time profile of the peptide in the body after administration. nih.gov |

| Bioprocess Simulation | Isoelectric point, Hydrophobicity, Solubility | Optimizing a chromatographic purification process for the peptide. researchgate.net |

| Systems Biology Network | Binding affinities (Kd), Inhibition constants (Ki) | Modeling the regulatory effect of the peptide on a cellular signaling pathway. mdpi.com |

Research Applications and Model Systems Involving L Alanylglycylglycine

l-Alanylglycylglycine as a Model Peptide for Fundamental Biochemical Studies

The simple, well-defined sequence of this compound makes it an excellent model peptide for investigating fundamental biochemical and physiological processes. Its utility spans across studies of enzyme kinetics, peptide hydrolysis, metabolic pathways, and protein-peptide interactions.

Enzyme Kinetic Studies and Substrate Specificity Determination

Due to its composition of common amino acids, this compound is a suitable substrate for determining the kinetic parameters and specificity of various peptidases. Enzymes with a preference for an N-terminal alanine (B10760859) residue can be effectively studied using this tripeptide. Kinetic assays involving the hydrolysis of this compound allow for the determination of key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Investigations of Peptide Hydrolysis Mechanisms by Peptidases (e.g., Aminopeptidase N)

The hydrolysis of the peptide bonds in this compound serves as a model reaction for elucidating the mechanisms of peptidases. Aminopeptidase N, a zinc-dependent metalloprotease, exhibits broad substrate specificity and is known to cleave neutral amino acids from the N-terminus of peptides. The cleavage of the N-terminal alanine from this compound by Aminopeptidase N can be monitored to study the enzyme's catalytic mechanism, including the role of active site residues and the metal cofactor in peptide bond hydrolysis.

Analysis of Peptide Metabolism Pathways in In Vitro Systems

This compound is utilized in in vitro systems to study the pathways of peptide metabolism. For instance, studies on the transport and metabolism of peptides in intestinal and renal brush border membrane vesicles can employ this tripeptide to understand the processes of peptide uptake and subsequent degradation into constituent amino acids. Such studies are crucial for understanding nutrient absorption and the metabolic fate of small peptides in biological systems.

Protein-Peptide Interaction Studies

The interactions between peptides and proteins are fundamental to many biological processes. This compound can be used as a model peptide to investigate these interactions. For example, studies on the binding of small peptides to transport proteins or receptors can utilize this tripeptide to characterize the binding affinity and specificity of the protein. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry can be employed to quantify the thermodynamics of the interaction between this compound and a target protein.

Utilization in Material Science Research

The self-assembling properties of certain peptides are of great interest in material science for the development of novel biomaterials. This compound, in this context, has been explored for its ability to form ordered structures, specifically hydrogels.

Design and Investigation of Peptide-Based Hydrogels

Recent research has demonstrated that the cationic tripeptide glycylalanylglycine (GAG), an isomer of this compound, can self-assemble into crystalline fibrils in an ethanol/water solution, leading to the formation of a hydrogel network. nih.govresearchgate.net These studies provide a framework for how this compound could be similarly investigated.

The formation and properties of these hydrogels are dependent on factors such as peptide concentration and the solvent composition. nih.govresearchgate.net By varying these parameters, the rate of fibril formation and the mechanical strength of the resulting gel can be controlled. nih.gov The mechanism is believed to involve the reduction of peptide solubility by the organic solvent, which induces self-assembly into fibrillar structures. nih.gov These hydrogels exhibit thermo-switchable properties, meaning their stability is sensitive to temperature changes, a characteristic that is highly desirable for biomedical applications. nih.gov

Table 1: Experimental Conditions for Glycylalanylglycine (GAG) Hydrogel Formation

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Peptide Concentration | Varied systematically | Controls the rate of fibril formation and gel strength. | nih.gov |

| Ethanol Fraction | Varied systematically | Reduces peptide solubility, inducing self-assembly and controlling gel strength. | nih.gov |

| Temperature | Increased | Can manipulate the solubility of fibrils, making the gel thermo-switchable. | nih.gov |

This interactive table summarizes the key experimental parameters influencing the formation of hydrogels from a structural isomer of this compound.

Spectroscopic studies, including UV circular dichroism, FTIR, and vibrational circular dichroism, have been employed to probe the kinetics of fibril formation and to characterize the secondary structure of the peptides within the hydrogel network. researchgate.net These analyses reveal that the kinetics of fibrillization and gelation are closely linked and can be tuned by adjusting the composition of the peptide/water/ethanol mixture. researchgate.net

Self-Assembly Studies of this compound and its Derivatives

The self-assembly of peptides into well-ordered nanostructures is a cornerstone of materials science and nanotechnology, drawing inspiration from natural biological structures. While complex peptides are known to form intricate assemblies, even short sequences can generate functional nanomaterials. nih.gov this compound, as a simple tripeptide, and its derivatives serve as fundamental models for exploring the driving forces behind peptide self-organization. The process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. royalsocietypublishing.org

Derivatives of this compound, particularly those modified to be amphiphilic (possessing both hydrophobic and hydrophilic segments), are prime candidates for self-assembly. This can be achieved by attaching an aromatic group or a lipid chain to the peptide backbone. Such modifications can induce the peptides to form structures like nanofibers, nanotubes, and hydrogels. nih.gov The alanine residue provides a degree of hydrophobicity, while the two glycine (B1666218) residues offer conformational flexibility, allowing the peptide backbone to adopt the necessary arrangements for forming extended structures like β-sheets, which are common in self-assembled fibrils. royalsocietypublishing.orgnih.gov

Research on analogous peptides demonstrates that sequences containing alanine and glycine can form highly stable structures. For instance, a 16-residue peptide composed of alanine, glutamic acid, and lysine (B10760008) spontaneously assembles into a macroscopic membrane built from a network of interwoven filaments. researchgate.net This suggests that even a simple motif like Ala-Gly-Gly, when incorporated into larger sequences or derivatized, can play a crucial role in directing the formation of complex, stable biomaterials. The study of these minimal sequences is vital as they are easier to synthesize and provide clear insights into the fundamental requirements for molecular assembly. nih.gov

Development of Peptide-Containing Hybrid Materials

Peptide-containing hybrid materials represent a class of advanced composites that combine the functional properties of peptides with the structural integrity of synthetic polymers. rsc.org These materials are designed to be biomimetic, tunable, and suitable for applications in tissue engineering, drug delivery, and regenerative medicine. The tripeptide this compound is an attractive building block for these hybrids due to its simplicity, biocompatibility, and the chemical handles it provides for conjugation.

One common strategy involves the covalent attachment of peptides to synthetic polymers like polyethylene (B3416737) glycol (PEG) or Pluronic F127. nih.gov This can result in the self-assembly of the hybrid molecules into structured hydrogels. In such a system, the peptide component can introduce biological recognition motifs or influence the mechanical properties of the gel, while the polymer provides solubility and structural scaffolding. For example, studies have shown that conjugating alanine-rich peptides to Pluronic F127 can induce the formation of robust hydrogels. nih.gov

The incorporation of this compound into a polymer matrix can be used to create materials with controlled properties. The peptide can be directly incorporated into the polymer backbone or grafted onto its surface. nih.gov These peptide-functionalized materials can promote cell adhesion, guide tissue growth, or act as depots for the controlled release of therapeutics. The Ala-Gly-Gly sequence, being small and stable, is less likely to cause an adverse immune response, making it a valuable component for designing the next generation of multifunctional, biocompatible hybrid materials. rsc.org

Role as a Building Block for Complex Peptide and Protein Synthesis

Tripeptides are not only bioactive on their own but also serve as crucial building blocks in the synthesis of larger, more complex peptides and their analogues. wikipedia.orgnih.gov this compound can be utilized as a structural unit in the synthesis of peptides for pharmaceutical and nutraceutical applications. Its sequence is found within larger, naturally occurring bioactive molecules and can be incorporated to fine-tune their properties.

A notable example of a closely related analogue is Norophthalmic acid (y-glutamyl-alanyl-glycine), an analogue of the vital antioxidant glutathione, which has been isolated from the crystalline lens. wikipedia.org Furthermore, the tetrapeptide Ala-Glu-Asp-Gly (AEDG) has been shown to promote the differentiation of pluripotent cells into neural tissue, demonstrating the biological significance of sequences containing the Ala-Gly motif. mdpi.com

In synthetic peptide chemistry, tripeptide units can be synthesized first and then coupled together to form longer polypeptide chains. This "fragment condensation" approach can be more efficient than adding amino acids one by one. The Ala-Gly-Gly fragment is a simple, non-racemizable unit that can be readily prepared and incorporated into larger target molecules. This approach is valuable in the total synthesis of complex peptide natural products and in creating peptide-based drugs with improved stability and activity. researchgate.net The incorporation of simple motifs like Ala-Gly-Gly is also seen in the biosynthesis of famous antibiotics; for instance, the tripeptide ACV is a key precursor to penicillin. wikipedia.org

Understanding how a linear chain of amino acids folds into a functional three-dimensional protein remains a central challenge in biochemistry. Simple peptides are invaluable tools for dissecting this complex process. The tripeptide this compound, or the closely related Ala-Gly-Ala, serves as an excellent model system for studying the fundamental principles of peptide and protein folding. medchemexpress.com

The Ala-Gly-Ala sequence is considered a prototype for the general Xxx-Gly-Zzz motif, which appears frequently in proteins. medchemexpress.com Glycine, lacking a side chain, provides significant conformational flexibility to the peptide backbone, while the methyl side chain of alanine introduces steric constraints. Studying how these two opposing factors influence the local conformation in a simple tripeptide provides critical insights into the folding of larger proteins. For example, replacing a glycine with an alanine in a collagen model peptide can terminate triple-helix folding, demonstrating the profound structural impact of this simple substitution. nih.gov

Furthermore, the Ala-Gly-Gly motif can be used to study how neighboring residues influence secondary structure formation, such as β-turns and helices. Computational and experimental studies on such short peptides help to parameterize the models used for protein structure prediction. nih.gov Research on evolutionarily conserved motifs, such as the glycine-tyrosine pair, shows that specific, simple amino acid interactions can form a "folding core" that is critical for the stability and folding of entire protein domains. nih.gov The Ala-Gly-Gly sequence provides a foundational model to explore these elemental interactions that underpin the architecture of complex proteins.

Application in Biochemical Education as a Model Compound

In biochemical education, simple and well-defined molecules are essential for teaching fundamental concepts. Tripeptides like this compound serve as ideal model compounds for demonstrating key principles of protein chemistry and analysis. youtube.comyoutube.com Its defined structure, composed of three amino acids linked by two peptide bonds, provides a tangible example for students learning about protein primary structure. technologynetworks.com

This compound can be used in a variety of teaching laboratory exercises:

Chromatography: Its simple composition makes it an excellent standard for demonstrating techniques like paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) for separating amino acids and peptides.

Titration: Students can perform acid-base titrations of the tripeptide to determine the pKa values of its N-terminal amino group and C-terminal carboxyl group, providing a practical understanding of amino acid and peptide charge. youtube.com

Peptide Bond Hydrolysis: The peptide can be subjected to acid or enzymatic hydrolysis, and the resulting free amino acids (alanine and glycine) can be identified, illustrating the nature of the peptide bond. youtube.com

Spectroscopy: Although it lacks a chromophore for UV-Vis spectroscopy, it can be used in lessons on derivatization techniques required to visualize peptides.

Because its constituent amino acids have simple, non-polar (alanine) and non-existent (glycine) side chains, it allows students to focus on the properties of the peptide backbone itself, without the complications of charged or reactive R-groups. technologynetworks.com This simplicity makes this compound an effective and inexpensive tool for foundational biochemical training.

Investigation of Thermochemical Properties and Reactivity in Model Systems

The thermochemical properties of peptides are fundamental to understanding their stability and the energetics of protein folding. This compound serves as a model system for determining these properties for the peptide bond in different sequence environments. Calorimetric studies on this and related peptides provide precise data on their heat capacity, enthalpy of formation, and enthalpy of combustion. nist.govlew.ro This information is critical for building accurate computational models of protein stability and interactions.

Below is a table summarizing key thermochemical and physical property data for Alanylglycylglycine, compiled from various sources.

| Property | Value | Units | Notes |

| Physical Properties | |||

| Molecular Formula | C7H13N3O4 | - | |

| Molecular Weight | 203.19 | g/mol | |

| Melting Point | 198 | °C | For Dthis compound chemicalbook.com |

| pKa1 (Carboxyl) | 3.19 | - | At 25°C chemicalbook.com |

| pKa2 (Amino) | 8.15 | - | At 25°C chemicalbook.com |

| Thermochemical Data | For N-dl-Alanylglycine | ||

| Enthalpy of Formation (Solid) | -777.39 ± 0.88 | kJ/mol | nist.gov |

| Enthalpy of Combustion (Solid) | -2618.9 ± 0.84 | kJ/mol | nist.gov |

| Entropy (Solid, 1 bar) | 213.4 | J/mol·K | nist.gov |

| Heat Capacity (Solid) | 181.79 | J/mol·K | At 296.4 K nist.gov |

Data for the closely related dipeptide N-dl-Alanylglycine is used to illustrate the type of thermochemical values investigated for such molecules.

Studies on the reactivity of its constituent amino acids, glycine and alanine, under model conditions, such as those simulating meteorite impacts in early oceans, provide insight into the stability of the peptide itself. nih.gov Such experiments show that while some degradation occurs at high temperatures and pressures, the core amino acid structures can survive and even react to form new molecules. nih.gov Investigating the reactivity of this compound in various chemical environments helps to understand peptide degradation pathways and the intrinsic stability conferred by the peptide bond.

Interactions Within Defined Chemical and Biochemical Systems

Peptide-Peptide Interactions: Aggregation and Self-Assembly Mechanisms

The self-assembly of peptides like l-Alanylglycylglycine is a spontaneous process where individual peptide molecules form ordered aggregates. This phenomenon is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. mdpi.com These interactions work in concert to guide the peptides into stable, low-energy nanostructures such as nanofibers, nanoribbons, and vesicles. manchester.ac.uk The specific architecture of the resulting assembly is highly dependent on the amino acid sequence and the surrounding environmental conditions. nih.gov

For short peptides, the propensity to aggregate is influenced by the hydrophobicity of the constituent amino acids. Alanine (B10760859), being more hydrophobic than glycine (B1666218), can influence the packing and stability of self-assembled structures. mdpi.com The process often begins with the formation of secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones. reading.ac.uk These initial structures can then serve as nuclei for further growth into larger, more complex aggregates. nih.gov The glycine residues in the peptide can provide conformational flexibility, which may facilitate the necessary arrangements for stable aggregate formation. nih.gov